L-Aspartic acid beta-4-nitroanilide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

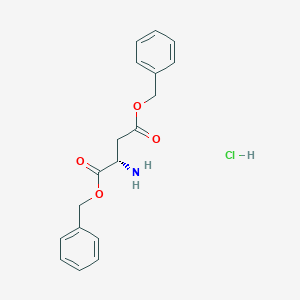

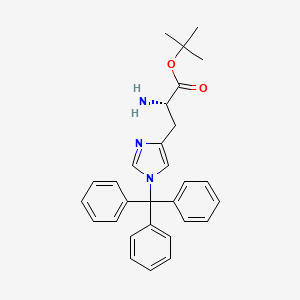

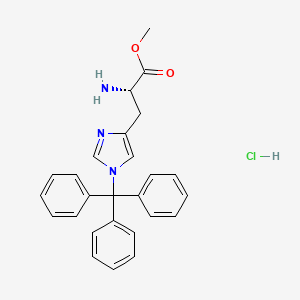

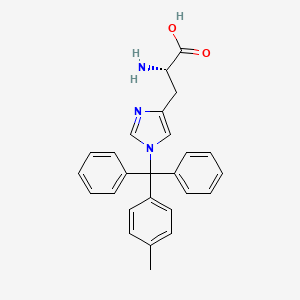

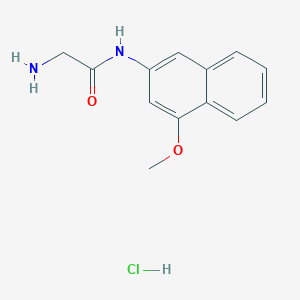

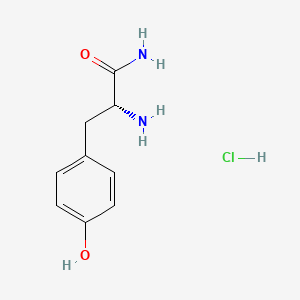

L-Aspartic acid beta-4-nitroanilide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN3O5 and its molecular weight is 289.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogel Synthesis for Delivery Systems

Starch and L-aspartic acid have been used to synthesize novel natural hydrogels exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels could serve as innovative carriers in delivery systems, showcasing the potential for L-aspartic acid derivatives in creating responsive materials for biomedical applications (Vakili & Rahneshin, 2013).

Photothermal Therapeutic Agents for Cancer Therapy

The synthesis of a dopamine-modified poly(aspartic acid) derivative, demonstrating an excellent photothermal property under near-infrared laser irradiation, highlights the utility of aspartic acid derivatives in medical applications. This innovation suggests a promising approach for cancer therapy, where such derivatives can aggregate at tumor sites, potentially reducing the toxic effects of traditional treatments (Gong et al., 2016).

Enzymatic Characterization and Substrate Specificity

Research on a novel type D-aspartyl endopeptidase (DAEP) from Paenibacillus sp. B38, which specifically hydrolyzes derivatives similar to L-aspartic acid beta-4-nitroanilide, underscores the potential of aspartic acid derivatives in studying enzyme substrate specificity and applications in biochemistry (Takahashi et al., 2006).

Synthesis of Functionalized Pyrroles

The use of immobilized L-aspartic acid beta-methyl ester in synthesizing pentasubstituted pyrroles demonstrates the versatility of aspartic acid derivatives in organic synthesis. This methodology offers a novel pathway to functionalized pyrroles, which are valuable in pharmaceutical and material science applications (Lemrová et al., 2022).

Antioxidant and ACE Inhibitory Activities

Research into monohydroxamates of L-aspartic acid beta-hydroxamate (AAH) showcases the antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities of aspartic acid derivatives. This suggests their potential in developing therapeutic agents for managing hypertension and oxidative stress-related disorders (Liu et al., 2004).

Propiedades

IUPAC Name |

(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHGETAGZHXUQU-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.